Lirodenine

Description

Historical Context and Significance of Lirodenine in Natural Product Chemistry

This compound was first isolated from Liriodendron tulipifera L., commonly known as the tulip tree. researchgate.net Its discovery marked the beginning of investigations into its chemical structure and biological properties. As an oxoaporphine alkaloid, liriodenine (B31502) belongs to a class of compounds known for their varied pharmacological activities. researchgate.netresearchgate.net The isolation of liriodenine from different plant sources underscored its widespread occurrence in the plant kingdom and its potential significance as a chemotaxonomic marker in certain plant families, such as Annonaceae. researchgate.net The historical research trajectory has involved identifying new plant sources, developing isolation techniques, and elucidating its structural characteristics using spectroscopic methods. waset.org

Overview of Scientific Literature and Research Trajectories

Scientific literature on liriodenine spans several decades and highlights a range of research trajectories. Early research focused primarily on its isolation and structural determination. Subsequently, studies delved into its various biological activities, including antimicrobial, antifungal, antiviral, antiplatelet, and effects on the central nervous system. researchgate.netresearchgate.netvjol.info.vn

Detailed research findings have demonstrated liriodenine's activity against various microorganisms. For instance, studies have shown its antibacterial and antifungal properties. researchgate.netresearchgate.netvjol.info.vn Research has also explored its potential as an anticancer agent, with investigations into its effects on different cancer cell lines. researchgate.netwaset.orgresearchgate.netpocketdentistry.com this compound has been shown to exhibit cytotoxic effects on ovarian cancer cell lines (CAOV-3), inducing morphological changes indicative of apoptosis, such as cell membrane blebbing and chromatin condensation. waset.org

Furthermore, research has indicated that liriodenine can target ion channels like K V, Ca V, and Na V channels, as well as receptors such as GABAA, nicotinic, and muscarinic receptors. researchgate.net Its effects on the central nervous system are partly attributed to the blockade of dopamine (B1211576) biosynthesis. researchgate.net The compound's potential cardiovascular effects, such as the inhibition of cardiac Na+ and Ito channels, have also been investigated for their possible antiarrhythmic benefits under myocardial ischemia conditions. researchgate.net

The following table summarizes some reported biological activities of liriodenine:

| Biological Activity | Description |

| Antimicrobial | Activity against bacteria and fungi. researchgate.netresearchgate.netvjol.info.vn |

| Anticancer/Cytotoxic | Effects observed in various cancer cell lines, including ovarian cancer. researchgate.netwaset.orgresearchgate.netpocketdentistry.com |

| Antiviral | Reported antiviral actions. researchgate.net |

| Antiplatelet | Demonstrated antiplatelet activity. researchgate.net |

| Central Nervous System | Effects related to dopamine biosynthesis blockade and receptor interactions. researchgate.net |

| Cardiovascular Effects | Inhibition of cardiac ion channels. researchgate.net |

| Antimalarial | Activity reported against Plasmodium falciparum. scribd.com |

(Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.)

Recent research continues to explore the mechanisms of action underlying these observed activities and to identify potential therapeutic applications. researchgate.netvjol.info.vn Studies utilizing techniques like LC-MS have been employed to identify liriodenine in plant extracts. umyu.edu.ng

Current Challenges and Opportunities in this compound Research

Despite the promising biological activities of liriodenine, several challenges exist in its research. One significant challenge highlighted in the literature is the need for more well-designed experimental and clinical studies to provide reliable evidence for its potential therapeutic uses. researchgate.net Methodological limitations in some previous studies have been noted. researchgate.net

Another challenge lies in the complex nature of isolating and purifying liriodenine from its natural sources, which can be present in relatively low concentrations alongside other alkaloids and plant compounds. Developing efficient and scalable isolation techniques remains important. waset.org

Opportunities in liriodenine research include further investigation into its mechanisms of action at the molecular level. Understanding how it interacts with specific biological targets, such as ion channels and receptors, could pave the way for the development of new therapeutic agents. researchgate.net Structure-activity relationship studies, which explore how modifications to the liriodenine structure affect its biological activity, represent another key opportunity for designing more potent and selective compounds. researchgate.netresearchgate.net

Exploring novel delivery methods or formulations for liriodenine could also enhance its potential applications. Furthermore, the identification of additional plant sources or the development of synthetic routes could address challenges related to its supply.

The reported antiplasmodial activity of liriodenine also presents an opportunity for further research in the context of developing new antimalarial drugs, particularly given the ongoing challenge of drug resistance in malaria treatment. scribd.comnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

5849-56-9 |

|---|---|

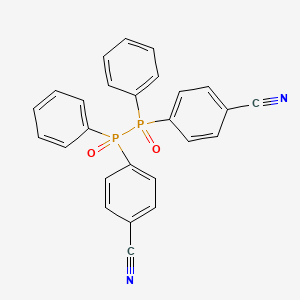

Molecular Formula |

C26H18N2O2P2 |

Molecular Weight |

452.4 g/mol |

IUPAC Name |

4-[[(4-cyanophenyl)-phenylphosphoryl]-phenylphosphoryl]benzonitrile |

InChI |

InChI=1S/C26H18N2O2P2/c27-19-21-11-15-25(16-12-21)31(29,23-7-3-1-4-8-23)32(30,24-9-5-2-6-10-24)26-17-13-22(20-28)14-18-26/h1-18H |

InChI Key |

LOQRLFDLUYKOGD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C#N)P(=O)(C3=CC=CC=C3)C4=CC=C(C=C4)C#N |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Lirodenine

Botanical and Biological Sources of Lirodenine Production

This compound is a naturally occurring alkaloid primarily found within the plant kingdom. It serves as a significant chemotaxonomic marker for certain plant families. researchgate.net

Distribution Across Plant Genera and Families

This compound exhibits a wide distribution across numerous plant families, with a notable concentration in the Magnoliid clade, encompassing the orders Canellales, Piperales, Laurales, and Magnoliales. researchgate.net Its presence is particularly pronounced within the order Magnoliales. researchgate.net

Specifically, this compound has been identified in at least 86 genera and 240 species belonging to the Annonaceae family. researchgate.net The Magnoliaceae family also contains this compound in a considerable number of its species (35). researchgate.net Beyond the Magnoliales, this compound's occurrence extends to phylogenetically distinct angiosperms, including members of the Alismatales, Rosales, Sapindales, Malvales, and Gentianales. researchgate.net Aporphinoid alkaloids, including this compound, are also broadly distributed in other plant families such as Araceae, Aristolochiaceae, Berberidaceae, Lauraceae, Menispermaceae, Monimiaceae, Nelumbonaceae, Nymphaeaceae, Papaveraceae, and Piperaceae. researchgate.netcambridgescholars.comresearchgate.net

Documented plant sources of this compound include Liriodendron tulipifera L. (Magnoliaceae), from which it was initially isolated researchgate.net, Michelia formosana (Magnoliaceae) researchgate.net, Polyalthia longifolia (Annonaceae) researchgate.net, Guatteria multivenia (Annonaceae) researchgate.net, Annona emarginata (Annonaceae) researchgate.net, Annona lutescens (Annonaceae) mdpi.com, Actinodaphne machrophylla (Lauraceae) um.edu.my, and Enicosanthellum pulchrum (Annonaceae). waset.org It has also been reported in the stem bark, leaves, and roots of Annona squamosa (Annonaceae) and in Argemone mexicana (Papaveraceae). scribd.com

Table 1 provides a summary of some plant families and genera known to contain this compound.

| Plant Family | Genera Known to Contain this compound (Examples) |

| Annonaceae | Annona, Polyalthia, Guatteria, Enicosanthellum |

| Magnoliaceae | Liriodendron, Michelia |

| Lauraceae | Actinodaphne |

| Papaveraceae | Argemone |

| Various Others | (as mentioned in distribution) |

Biogeographical and Ecological Considerations of this compound Occurrence

The biogeographical and ecological factors play a significant role in the distribution of this compound-producing plants. The Magnoliaceae family, for example, exhibits a disjunct distribution across subtropical eastern North America, Mexico and Central America, the West Indies, tropical South America, southern and eastern India, Sri Lanka, Indochina, Malesia, China, Japan, and Korea. wikipedia.org This fragmented pattern is a result of major geologic events over evolutionary history. wikipedia.org

Within specific ecological niches, the concentration of this compound in plants can be influenced by environmental conditions. In Annona lutescens, a species found in tropical deciduous forests, this compound accumulates in the roots during the dry season. mdpi.com This observation suggests a potential function for this compound as an osmolyte, aiding the plant's response to water stress. mdpi.com Studies have demonstrated a notable increase in this compound concentration in the roots of Annona lutescens seedlings subjected to water stress, highlighting its involvement in the plant's adaptation to arid conditions. mdpi.com The highest concentrations were detected in roots during the dry season when compared to stems and leaves. mdpi.com

Ecological factors such as climate and local environmental conditions influence the characteristics, distribution, and chemical composition, including alkaloid content, of plants. waset.orgfrontiersin.org Water scarcity, a consequence of climate change, directly impacts agricultural and ecological systems and can affect the production of specialized metabolites like alkaloids in plants such as Annona species. researchgate.net

Advanced Chromatographic and Extraction Techniques for this compound Isolation

The isolation of this compound from plant sources necessitates various extraction and chromatographic techniques to separate the target alkaloid from co-occurring plant compounds.

Optimization of Solvent Extraction Methodologies

Extraction is the initial step in the isolation of natural compounds from plant materials. mjpms.incolumn-chromatography.com This process typically involves using suitable solvents to solubilize the desired compounds from the plant tissue. column-chromatography.com The selection of the appropriate solvent and extraction method is critical for maximizing the yield and purity of the extracted this compound.

Common solvents used for alkaloid extraction include ethanol (B145695), methanol (B129727), ethyl acetate (B1210297), or dichloromethane. um.edu.myumyu.edu.ngosu.edu For instance, studies on Actinodaphne machrophylla employed n-hexane, dichloromethane, and methanol for the extraction of compounds, including this compound. um.edu.my Another study involving Hyphaene thebaica utilized ethanol at varying concentrations (50%, 60%, 70%, and 100%) and water for extraction, followed by identification using LC-MS. umyu.edu.ng The extraction process often includes preliminary steps such as drying and grinding the plant material to enhance the surface area for improved solvent penetration. mjpms.in Different extraction methods, such as those employing sodium bicarbonate in ethyl acetate or ammonium (B1175870) hydroxide (B78521) in ether, have been compared for alkaloid extraction from other plant species. osu.edu

High-Resolution Separation Techniques for this compound Purification

Subsequent to extraction, chromatographic techniques are utilized for the separation and purification of this compound from the complex mixture of compounds present in the crude extract. ijrpr.comiipseries.org High-resolution techniques are essential for obtaining this compound in a pure state.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the separation and purification of natural compounds, including alkaloids. ijrpr.comiipseries.orgidtdna.comthermofisher.com HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase under high pressure. iipseries.orgnih.gov Both reverse-phase (RP-HPLC) and ion-exchange (IEX-HPLC) can be employed, depending on the characteristics of the target compound and other components in the mixture. idtdna.commicrosynth.com RP-HPLC separates based on hydrophobicity, while IEX-HPLC separates based on charge differences. idtdna.commicrosynth.com HPLC offers high purity and is suitable for the analysis and purification of a broad spectrum of phytoconstituents. iipseries.org

Thin-Layer Chromatography (TLC) is another chromatographic method that can be used, often as an initial step for qualitative analysis or to guide subsequent isolation procedures. ijrpr.comiipseries.orgnih.gov Column chromatography, utilizing adsorbents such as silica (B1680970) gel or alumina, is also a standard method for separating compounds based on differential adsorption. column-chromatography.comiipseries.org

Preparative Scale Isolation Strategies

To obtain larger quantities of pure this compound for further research or potential applications, preparative scale isolation techniques are employed. These methods are designed to handle larger sample loads compared to analytical scale chromatography.

Preparative HPLC (Prep-HPLC) is a common strategy for isolating compounds on a larger scale while maintaining high purity. nih.gov This technique is particularly valuable when high purity is a requirement. Prep-HPLC has been successfully applied to the isolation of this compound from Enicosanthellum pulchrum. waset.org

Countercurrent Chromatography (CCC), including High-Speed Countercurrent Chromatography (HSCCC) and Centrifugal Partition Chromatography (CPC), offers advantages for preparative isolation by avoiding irreversible adsorption to a solid stationary phase, thereby minimizing sample loss and denaturation. mdpi.commdpi.comcimap.res.in These techniques separate compounds based on their partition coefficients between two immiscible liquid phases. nih.govmdpi.com HSCCC has been noted for its superior sample load capacity compared to preparative HPLC, facilitating the isolation of hundreds of milligrams of pure compounds in a single run. pH-Zone-refining CCC is a variation that can be particularly effective for separating compounds whose charge is pH-dependent, leading to high sample loading capacity and high purity. cimap.res.in While specific details on the preparative scale isolation of this compound using CCC were not extensively found in the search results, these techniques are broadly applicable to alkaloid isolation and hold potential for larger scale purification.

Table 2 presents detailed research findings on the increase of this compound concentration in Annona lutescens under water stress.

Table 2: this compound Concentration in Annona lutescens Roots Under Water Stress

| Water Stress Duration | This compound Concentration in Roots (μg g−1) |

| 15 days | 540.855 |

| 35 days | 1239.897 |

This data indicates a significant increase in this compound concentration in the roots of Annona lutescens with increasing water stress, supporting its proposed role as an osmolyte. mdpi.com

Structural Elucidation and Advanced Characterization Research of Lirodenine

Spectroscopic Methodologies for Definitive Structural Determination

Spectroscopic methods are fundamental in organic structure elucidation, providing data on how a molecule interacts with electromagnetic radiation. For Lirodenine, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are crucial.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structure Confirmation

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the connectivity of atoms within a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, researchers can deduce the types of protons and carbons present and their neighboring environments. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide information about correlations between nuclei, allowing for the construction of the molecular skeleton. hyphadiscovery.comnd.educhemrxiv.org The purity grade of a sample is important for obtaining clear carbon NMR spectra to confirm the structure of alkaloids like this compound. researchgate.net

Mass Spectrometry (MS) Applications in this compound Characterization

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern. Electron Ionization Mass Spectrometry (EI-MS) typically produces a molecular ion peak (M⁺) corresponding to the molecular weight, along with fragment ions that arise from the dissociation of the molecule. nd.edu These fragmentation patterns are characteristic of specific structural features and can be used to confirm the presence of certain substructures within this compound. nd.eduwiley.com High-resolution mass spectrometry (HRMS) can measure the mass of molecules with high accuracy, allowing for the determination of the elemental composition. argus-analysen.de

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Insights

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation due to molecular vibrations. mrclab.comdrawellanalytical.com Characteristic absorption bands in the IR spectrum of this compound would indicate the presence of functional groups such as carbonyl (C=O) from the oxo group and C-O stretches from the methylenedioxy group. UV-Vis spectroscopy, on the other hand, provides information about electronic transitions within a molecule, particularly those involving conjugated pi systems and chromophores. mrclab.comdrawellanalytical.commsu.eduspectroscopyonline.com The UV-Vis spectrum of this compound, with its extended conjugated system inherent to the oxoaporphine structure, would show characteristic absorption maxima that contribute to its identification and can provide insights into its electronic structure. mrclab.commsu.eduspectroscopyonline.com

Crystallographic Analysis for this compound Stereochemical Elucidation (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its stereochemistry. richmond.edunih.govnih.gov If this compound can be obtained in crystalline form, X-ray diffraction analysis can provide precise bond lengths, bond angles, and the spatial arrangement of atoms. While general information on crystallographic analysis is available, specific crystallographic data for this compound were not found in the search results. richmond.edunih.govnih.gov

Ancillary Analytical Techniques for Comprehensive this compound Characterization

Coupling chromatographic techniques with mass spectrometry allows for the separation of complex mixtures containing this compound and the subsequent identification and characterization of the isolated compound.

Chromatographic-Mass Spectrometric Coupling (GC-MS, LC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques used for the analysis of complex samples. argus-analysen.delcms.czgentechscientific.com In GC-MS, volatile compounds are separated by gas chromatography before entering the mass spectrometer. argus-analysen.degentechscientific.com LC-MS is suitable for separating a wider range of compounds, including less volatile ones, using liquid chromatography prior to MS analysis. argus-analysen.degentechscientific.com These techniques are invaluable for the identification of compounds in plant extracts where this compound is found, allowing for its detection and characterization within a complex matrix. wiley.comzu.edu.pkscielo.brnih.govbiorxiv.orgnih.gov LC-MS/MS, involving tandem mass spectrometry, provides even more detailed structural information through the fragmentation of selected ions. scielo.brnih.govbiorxiv.orgnih.gov

Compound Table

| Compound Name | PubChem CID |

| This compound | 10144 |

Data Table Example (Illustrative - Specific this compound data not found in search results for this format)

While specific, detailed spectroscopic data tables for this compound from the search results within the defined scope were not available in a readily extractable format, the types of data typically reported for structural elucidation using these techniques are outlined below.

| Technique | Type of Data | Example Data Points (Illustrative) |

| ¹H NMR | Chemical Shift (δ), Multiplicity, Coupling Constant (J), Integration | δ 7.0 (d, J=8 Hz, 1H), 7.5 (t, J=7.5 Hz, 1H), 8.5 (s, 1H) |

| ¹³C NMR | Chemical Shift (δ) | δ 101.2, 115.5, 128.9, 182.1 |

| ESI-MS | Molecular Ion [M+H]⁺, Fragment Ions (m/z) | [M+H]⁺ 276.1, Fragments: 248, 220 |

| IR | Absorption Bands (cm⁻¹) | 1660 (C=O), 1040 (C-O) |

| UV-Vis | Absorption Maxima (λmax) (nm), Absorbance (A) | λmax 270 nm, 310 nm |

Advanced Hyphenated Techniques in this compound Analysis

Advanced hyphenated techniques, which couple separation methods with detection technologies, offer enhanced capabilities for the analysis and characterization of complex mixtures containing compounds like this compound. chemijournal.comnih.govresearchgate.net These techniques provide advantages such as improved resolution, increased sensitivity, and faster analysis times. The coupling of chromatographic techniques, which separate components in a mixture, with spectroscopic techniques, which provide identification information, is a common form of hyphenation. chemijournal.comnih.govresearchgate.net

Key hyphenated techniques relevant to the analysis of natural products, including alkaloids, involve the online coupling of Liquid Chromatography (LC) with various spectroscopic detectors. nih.govnih.gov LC-MS is a widely used hyphenated technique that combines the separation power of LC with the sensitive detection and mass information provided by MS. nih.govnih.gov This technique is particularly useful for identifying and quantifying components in complex mixtures. researchgate.net

Another powerful hyphenated technique is LC-NMR, which couples LC separation with NMR spectroscopy. nih.govresearchgate.netnih.gov LC-NMR allows for the acquisition of detailed structural information by NMR on compounds as they elute from the LC column. nih.govresearchgate.net For even more comprehensive analysis, LC-NMR-MS systems integrate all three techniques, providing separation, detailed structural data, and molecular weight information in a single analysis. nih.govnih.govwiley.com This triple hyphenation is particularly valuable for the dereplication and identification of natural products present in complex extracts. nih.gov

While specific detailed research findings on the application of these advanced hyphenated techniques solely for the analysis of this compound were not extensively detailed in the provided search results, the general application of these methods to the characterization of alkaloids and natural products is well-established. nih.govnih.gov The use of LC-MS and LC-NMR, and their combination, would enable researchers to separate this compound from other co-occurring compounds in plant extracts and obtain detailed structural and molecular weight information, even from limited sample quantities. nih.govresearchgate.net

Biosynthetic Pathways and Precursor Studies of Lirodenine

Elucidation of Lirodenine Biosynthesis: Proposed Pathways and Intermediates

The common pathway for BIAs begins with the conversion of L-tyrosine into dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. maxapress.com These two molecules undergo a Pictet-Spengler condensation reaction catalyzed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine. maxapress.com (S)-norcoclaurine is then converted through a series of enzymatic steps involving methylation and hydroxylation to yield (S)-reticuline. maxapress.comontosight.ai

(S)-Reticuline is considered a pivotal intermediate and a crucial branching point in the biosynthesis of various BIA subclasses, including aporphines and morphinans. While the upstream pathway leading to reticuline (B1680550) is relatively well-understood, the specific downstream steps from reticuline to this compound are less clear and represent an area of ongoing research. maxapress.com Structural analysis suggests that aporphine (B1220529) alkaloids like those found in lotus (B1177795) (Nelumbo nucifera), including nuciferine, O-nornuciferine, N-nornuciferine, anonaine (B1665113), and roemerine, are likely produced from intermediates such as corytuberine (B190840) and/or magnoflorine (B1675912) through processes involving oxidation, dehydroxylation, and demethylation. nih.gov this compound, being an oxoaporphine, likely arises from an aporphine precursor through an oxidation step.

A proposed simplified pathway leading to reticuline, a key intermediate for aporphine biosynthesis, is summarized below:

| Precursor/Intermediate | Enzyme Involved |

| L-Tyrosine | Enzymes in tyrosine metabolism |

| Dopamine + 4-Hydroxyphenylacetaldehyde | Norcoclaurine synthase (NCS) |

| (S)-Norcoclaurine | Norcoclaurine 6-O-methyltransferase (6OMT) |

| Coclaurine | Coclaurine N-methyltransferase (CNMT) |

| N-Methylcoclaurine | N-methylcoclaurine 3′-hydroxylase (NMCH) |

| 3′-Hydroxy-N-methylcoclaurine | 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT) |

| (S)-Reticuline | - |

Identification and Characterization of Key Enzymes in this compound Biogenesis

The conversion of intermediates in the BIA pathway to aporphine alkaloids involves several key enzymatic activities. Enzymes such as methyltransferases (O-methyltransferases and N-methyltransferases) and oxidoreductases, including cytochrome P450 enzymes, play crucial roles in these transformations. maxapress.com

Oxidoreductase Involvement in Alkaloid Biosynthesis

Oxidoreductases, particularly cytochrome P450 enzymes (CYPs), are vital for the cyclization and modification reactions that lead to the diverse structures of BIAs, including aporphines. maxapress.com For instance, enzymes belonging to the CYP80 family are implicated in the intramolecular C-C coupling reactions that are characteristic of aporphine alkaloid formation in plants like sacred lotus. maxapress.com While specific oxidoreductases directly catalyzing the formation of the oxoaporphine structure of this compound from a putative aporphine precursor have not been fully characterized, the general role of oxidoreductases in introducing double bonds and carbonyl groups in alkaloid structures is well-established. nih.gov

Gene Expression Analysis of Biosynthetic Enzymes

Transcriptomic studies have been employed to identify genes potentially involved in aporphine alkaloid biosynthesis in plants like Nelumbo nucifera. Digital gene expression (DGE) analysis and weighted gene co-expression network analysis (WGCNA) have revealed differentially expressed genes (DEGs) correlated with alkaloid content. nih.govfrontiersin.org These studies have identified genes encoding enzymes in the common BIA pathway, such as NCS, 6OMT, CNMT, NMCH, and 4′OMT, as well as enzymes potentially involved in the downstream aporphine pathway, such as corytuberine synthase (CTS). nih.gov Genes encoding proteins with oxidoreductase and CYP450 activities were also identified as being associated with aporphine alkaloid biosynthesis. nih.govfrontiersin.org This transcriptomic data provides a valuable resource for identifying candidate genes involved in the later stages of this compound biosynthesis. nih.gov

Precursor Incorporation Studies in this compound Biosynthesis Research

Precursor incorporation studies, often utilizing isotopically labeled compounds, have been instrumental in elucidating biosynthetic pathways of natural products. While specific detailed precursor feeding experiments directly tracing the incorporation of labeled intermediates into this compound were not extensively found in the search results, studies on the broader BIA pathway and other alkaloids provide context. For example, feeding experiments with labeled precursors have been used to define intermediates in other alkaloid biosynthetic pathways. mdpi.comuni-freiburg.deresearchgate.net Such studies in this compound-producing plants would involve feeding labeled forms of proposed intermediates like reticuline or specific aporphine precursors and analyzing the labeling pattern in isolated this compound to confirm the biosynthetic route.

Biotechnological and Metabolic Engineering Approaches for this compound Production

Biotechnological and metabolic engineering approaches offer alternative strategies for producing valuable plant alkaloids. These methods can involve cultivating plant cells or tissues in vitro or engineering microorganisms to produce the desired compounds. nih.gov While much of the focus in the biotechnological production of isoquinoline (B145761) alkaloids has been on compounds like galanthamine (B1674398) and lycorine, the principles and techniques developed are applicable to this compound. nih.gov Engineering heterologous hosts, such as bacteria or yeast, with reconstructed biosynthetic pathways requiring the introduction of key plant enzymes holds potential for sustainable this compound production. nih.gov Transcriptomic data identifying relevant genes can guide the selection of enzymes for such engineering efforts. nih.gov

Chemical Synthesis and Analog Development Research of Lirodenine

Total Synthesis Strategies for Lirodenine and Related Oxoaporphine Alkaloids

The total synthesis of this compound and other oxoaporphine alkaloids often involves the construction of the characteristic tetracyclic ring system. Numerous approaches have been developed, typically centered around the synthesis of substituted isoquinoline (B145761) intermediates which are then subjected to cyclization reactions to form the aporphine (B1220529) or oxoaporphine core. nih.govd-nb.info

Retrosynthetic Analysis and Key Synthetic Transformations

Retrosynthetic analysis for oxoaporphine alkaloids often considers disconnections that lead back to simpler, readily available precursors, such as isoquinolines and appropriately substituted aromatic or aryl halide fragments. Key synthetic transformations employed in these strategies include the formation of the isoquinoline ring system and the subsequent construction of the biaryl linkage and the final lactam carbonyl.

Classical approaches to the isoquinoline core frequently utilize variations of the Bischler-Napieralski reaction, involving the cyclization of β-phenylethylamines with acylating agents like phthalic anhydride (B1165640) or benzoyl chloride. nih.govd-nb.info Reissert synthesis, involving N-benzoyl-1,2-dihydroisoquinoline-1-carbonitriles, has also been used, although it may require stoichiometric amounts of cyanide. rsc.org

The formation of the critical biaryl bond to complete the oxoaporphine skeleton is a pivotal step. This intramolecular biaryl synthesis can be achieved through various methodologies, including photochemical, radical, or palladium-catalyzed reactions. nih.govd-nb.inforsc.orgbeilstein-journals.orgnih.gov Another approach involves direct ring metalation of alkoxy isoquinolines at C-1, followed by reaction with an electrophile and subsequent coupling and cyclization steps. beilstein-journals.org

One reported synthesis of this compound involved preparing a 6,7-methylenedioxyisoquinoline intermediate using a Pomeranz-Fritsch reaction. ncl.edu.tw This was followed by the formation of an isoquinoline Reissert compound, which was then reacted with 2-bromobenzaldehyde (B122850) to form a benzylisoquinoline ester. ncl.edu.tw A radical-initiated intramolecular cyclization reaction of this intermediate yielded this compound. ncl.edu.tw

Stereoselective and Regioselective Synthesis Approaches

Achieving stereoselectivity and regioselectivity is crucial in the synthesis of complex alkaloid structures like this compound, especially when dealing with multiple potential reaction sites or the presence of chiral centers in related aporphine alkaloids.

Regioselective metalation of alkoxy-substituted isoquinolines at the C-1 position using strong bases like the Knochel-Hauser base has been demonstrated as a strategy for accessing building blocks for oxoaporphine alkaloids. rsc.orgbeilstein-journals.orgnih.gov This regioselectivity allows for controlled introduction of substituents at specific positions.

While this compound itself is achiral due to its planar oxoaporphine structure, the synthesis of related aporphine alkaloids often involves stereoselective methods. Approaches to stereoselective synthesis of aporphine alkaloids have utilized diastereoselective reductive cyclizations and asymmetric hydrogenation of enamines catalyzed by chiral iridium complexes. acs.orgresearchgate.net Chiral auxiliary-mediated Pictet-Spengler reactions have also been employed for the asymmetric synthesis of tetrahydroisoquinoline, aporphine, and protoberberine alkaloids. researchgate.netmdpi.com These stereoselective strategies are relevant for the synthesis of chiral oxoaporphine analogs or precursors.

Rational Design and Synthesis of this compound Derivatives and Analogs

The synthesis of this compound derivatives and analogs is pursued to explore structure-activity relationships and potentially identify compounds with improved properties. Rational design guides these efforts, focusing on targeted modifications to the this compound scaffold.

Synthetic Modifications for Structural Diversity

Synthetic modifications of the this compound structure can introduce structural diversity. These modifications may involve altering the substitution pattern on the aromatic rings, modifying the lactam carbonyl, or introducing new functional groups.

One study described the synthesis of this compound derivatives by reacting this compound with hydroxylamine (B1172632) hydrochloride and hydrazine (B178648) hydrate. ncl.edu.twairitilibrary.com This indicates that the lactam carbonyl is a site amenable to modification.

Research on oxoisoaporphine alkaloid derivatives has involved modifying positions in the skeleton to change electronic properties through the incorporation of donor or acceptor fragments. nih.gov Similarly, modifications to the oxoaporphine core of this compound can be designed to influence its physical, chemical, or biological properties.

Synthesis of this compound-Inspired Scaffolds and Hybrids

Beyond direct modifications of this compound, researchers also synthesize this compound-inspired scaffolds and hybrid molecules. This involves constructing novel molecular frameworks that retain some key structural features of this compound, such as the oxoaporphine core or elements of its planarity, while incorporating features from other pharmacologically relevant structures.

Studies on the synthesis of oxoaporphine alkaloids have explored one-pot reaction strategies to efficiently generate a library of compounds with variations in substitution. nih.gov Such approaches can be applied to the synthesis of this compound-inspired scaffolds with diverse substitution patterns. The synthesis of other alkaloid classes, such as β-carboline and tetrahydro-β-carboline derivatives, also highlights the development of synthetic routes to access diverse alkaloid scaffolds for biological evaluation. mesamalaria.org

Methodologies for Evaluating Synthetic Yields and Purity

Evaluating the yield and purity of synthesized this compound and its analogs is critical for confirming the success of synthetic routes and ensuring the quality of compounds for further study. A range of analytical techniques is employed for this purpose.

Chromatographic methods are widely used for the separation and analysis of alkaloids, including this compound. Thin Layer Chromatography (TLC) is often used for qualitative analysis and can also be adapted for quantitative analysis and preparative separation. gcwgandhinagar.com High-Performance Liquid Chromatography (HPLC), particularly with UV detection (HPLC-UV) or mass spectrometry detection (HPLC-MS), is a versatile and sensitive technique for both qualitative and quantitative analysis of alkaloids, allowing for the determination of purity based on peak area normalization. gcwgandhinagar.commdpi.comoregonstate.edu HPLC-MS is particularly valuable as it provides molecular mass information, aiding in the identification and confirmation of synthesized compounds and potential impurities. oregonstate.edu

Other chromatographic techniques used in alkaloid separation and purification include silica (B1680970) gel column chromatography, high-speed countercurrent chromatography (HSCCC), preparative thin layer chromatography, and centrifugal partition chromatography. mdpi.comjocpr.comthieme-connect.com

Spectroscopic methods are essential for structural identification and can also contribute to purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy and Electron Ionization Mass Spectrometry (EI-MS) are commonly used to confirm the chemical structures of synthesized alkaloids. mdpi.com

The purity of isolated or synthesized alkaloids is typically assessed using these analytical techniques, with purity often determined by methods such as HPLC-UV peak area normalization. mdpi.com

Mechanistic Investigations of Lirodenine S Biological Activities

Molecular and Cellular Mechanisms of Antitumor Activity

Liriodenine (B31502) exhibits antitumor effects through various molecular and cellular pathways, impacting DNA integrity, cell cycle progression, apoptosis, and gene expression.

DNA Intercalation and Topoisomerase Inhibition Research

Studies suggest that the planar aromatic structure of liriodenine contributes to its antitumor activity by allowing it to intercalate between the base pairs of the DNA double helix. researchgate.net This intercalation can interfere with crucial cellular processes involving DNA.

Furthermore, liriodenine has been identified as a potent inhibitor of topoisomerase II, an enzyme essential for regulating DNA topology during replication and transcription. nih.govbiomedpharmajournal.orgmdpi.com Inhibition of topoisomerase II by liriodenine has been observed both in vivo and in vitro. nih.gov Treatment of cells with liriodenine can lead to the accumulation of highly catenated daughter chromosomes, a characteristic indicator of topoisomerase II inhibition. nih.gov In vitro assays using purified human topoisomerase II and kinetoplast DNA have confirmed the strong catalytic inhibition by liriodenine. nih.gov While primarily a catalytic inhibitor, liriodenine may also act as a weak topoisomerase II poison, causing low-level protein-DNA cross-links. nih.gov This suggests a complex interaction with the enzyme and DNA, interfering with the enzyme's ability to effectively manage DNA structure.

Cell Cycle Modulation and Apoptosis Induction Pathways

Liriodenine has been shown to modulate the cell cycle and induce apoptosis in various cancer cell lines. nih.govnih.govmdpi.comejgm.co.uk Cell cycle analysis has revealed that liriodenine can block cell cycle progression, for instance, at the G2/M phase in human lung adenocarcinoma cells. ncl.edu.tw This arrest is associated with a reduction in G1 cyclin (cyclin D1) expression and an accumulation of G2 cyclin (cyclin B1). nih.govncl.edu.tw The enzymatic activity of the cyclin B1/cyclin-dependent kinase 1 complex is also significantly inhibited by liriodenine. ncl.edu.tw

Apoptosis induction is a key mechanism of liriodenine's antitumor effect. nih.govnih.govmdpi.comejgm.co.uknih.gov Liriodenine induces significant apoptosis in various cancer cells, including human laryngocarcinoma cells and breast cancer cells. nih.govnih.gov Morphological changes indicative of apoptosis, such as cell membrane blebbing, chromatin condensation, and the formation of apoptotic bodies, have been observed. nih.gov Liriodenine can activate caspase cascades, particularly the intrinsic pathway involving caspase-3 and caspase-9. nih.govnih.gov Studies have shown an increase in caspase-3 activity in treated cells. nih.gov The intrinsic pathway's involvement is further supported by observations of increased mitochondrial permeability, cytochrome c release, and decreased mitochondrial membrane potential. nih.gov At the protein level, apoptosis induction by liriodenine is associated with the overexpression of pro-apoptotic proteins like Bax and suppression of anti-apoptotic proteins like Bcl-2 and survivin. nih.govnih.gov

Regulation of Gene Expression and Signaling Pathways (e.g., p53, iNOS, p21/p27)

Liriodenine influences the expression of genes and the activity of signaling pathways critical for cancer cell survival and proliferation. A notable mechanism involves the upregulation of p53 expression. nih.govnih.gov The tumor suppressor protein p53 plays a crucial role in inducing cell cycle arrest, DNA damage repair, and apoptosis in response to cellular stress. nih.govnih.govthermofisher.com Upregulation of p53 by liriodenine contributes to its antitumor effects, and conversely, downregulation of p53 can reduce these effects. nih.gov

Liriodenine's impact on gene expression extends to other key regulators. It has been shown to reduce the expression of cyclin D1 and vascular endothelial growth factor (VEGF). nih.gov Additionally, liriodenine can influence proteins involved in cell cycle regulation, such as p21 and p27. nih.govnih.gov While direct studies specifically detailing liriodenine's regulation of iNOS were not prominently found in the search results, the broader context of p53 signaling often intersects with pathways involving iNOS in the regulation of cellular responses to stress and inflammation. mdpi.comresearchgate.net

In Vitro Cytotoxicity Studies on Neoplastic Cell Lines

Numerous in vitro studies have evaluated the cytotoxic activity of liriodenine against a variety of neoplastic cell lines. These studies demonstrate that liriodenine can significantly decrease the viability of cancer cells in a dose-dependent manner. nih.govnih.govnih.gov

Here is a summary of in vitro cytotoxicity findings for Liriodenine on selected cancer cell lines:

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HEp-2 | Laryngocarcinoma | 2.332 | nih.gov |

| MCF-7 | Breast Cancer | Not specified, but significant decrease in viability observed | nih.gov |

| CAOV-3 | Ovarian Cancer | 37.3 (after 24h) | nih.gov |

| A549 | Lung Adenocarcinoma | Dose- and time-dependent inhibition | ncl.edu.tw |

| HCT-8 | Colon Cancer | 3.6 | researchgate.net |

| P-388 | Leukemia | 2.6 | researchgate.net |

| L-1210 | Leukemia | 2.5 | researchgate.net |

| KB | Oral Cancer | 2.1 | researchgate.net |

| VERO | Normal African Green Monkey Kidney Epithelial | 8.5 | researchgate.net |

These studies collectively highlight the cytotoxic potential of liriodenine across different cancer types, providing a basis for further investigation into its therapeutic applications.

Mechanistic Studies of Antimicrobial and Antifungal Actions

Liriodenine also possesses antimicrobial and antifungal properties, with research exploring the mechanisms by which it inhibits the growth of various microorganisms.

Bacterial Growth Inhibition Mechanisms

Liriodenine has been identified as a potentially useful antimicrobial compound. researchgate.netresearchgate.net While specific detailed mechanisms of bacterial growth inhibition by liriodenine were not extensively detailed in the provided search results, research on the antibacterial mechanisms of natural alkaloids in general offers potential insights. Alkaloids can inhibit bacterial growth through various mechanisms, including the inhibition of bacterial nucleic acid and protein synthesis, modification of bacterial cell membrane permeability, and damage to the cell membrane. nih.govmdpi.com Some alkaloids also act as efflux pump inhibitors, which can help overcome antibiotic resistance in bacteria. nih.gov Given that liriodenine is an alkaloid, it is plausible that it exerts its antibacterial effects through one or more of these general mechanisms.

Studies on bacterial growth inhibition often involve evaluating the minimum inhibitory concentration (MIC) of a compound against different bacterial strains. While specific MIC data for liriodenine against various bacteria were not prominently found, the general understanding of alkaloid mechanisms suggests potential interference with essential bacterial processes required for growth and survival. mdpi.combonalive.comnih.gov

The antifungal activity of liriodenine has been observed against a range of fungi, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. nih.gov The mechanism of its antifungal action is not yet fully clarified, but studies suggest it may involve the inhibition of topoisomerase II, similar to its effect in cancer cells. nih.gov Inhibiting fungal topoisomerase II could lead to defective synthesis of messenger RNA and proteins, ultimately resulting in the death of the microorganism. nih.gov Additionally, some studies on the antifungal mechanisms of other natural compounds like propolis suggest that they can increase cell membrane permeability, leading to the loss of essential cellular components and cell death. scielo.br Flavonoids, another class of natural compounds found in plants, are thought to exert antifungal activity by reacting with sulfanyl (B85325) groups in enzymes, impeding cell wall synthesis. scielo.br While these mechanisms are not directly attributed to liriodenine in the provided results, they represent potential avenues for its antifungal action, given its plant origin and chemical nature as an alkaloid. Liriodenine has shown fungicidal activity against certain fungal strains, including Cryptococcus neoformans and Cryptococcus gattii species complexes. nih.gov

Fungal Proliferation Inhibition Mechanisms

Research indicates that liriodenine possesses antimicrobial properties, including potential activity against fungi. researchgate.netresearchgate.net While the precise mechanisms by which liriodenine inhibits fungal proliferation are still under investigation, studies on other antifungal compounds provide potential insights. Antifungal mechanisms can involve disrupting cell membranes, interfering with enzyme activity, or affecting fungal genetic mechanisms. f1000research.com For instance, some antifungal agents target ergosterol (B1671047) biosynthesis, a crucial component of fungal cell membranes, by inhibiting enzymes like lanosterol (B1674476) 14α-demethylase (CYP51). f1000research.comscielo.br This inhibition can lead to damaged cell membranes, inhibited fungal growth, and ultimately cell lysis. f1000research.com Another mechanism observed with other fungal alkaloids involves the inhibition of tubulin polymerization, which can arrest the fungal cell cycle. nih.gov Further research is needed to specifically delineate how liriodenine exerts its antifungal effects, but these known mechanisms in fungal biology represent potential avenues of action.

Receptor-Level Interactions and Ion Channel Modulation Studies

Lirodenine has been shown to interact with various biological targets at the receptor and ion channel levels, contributing to its pharmacological profile. researchgate.netresearchgate.net

Cardiac Ion Channel (Na+, Ito) Modulation Investigations

Studies have identified liriodenine as an active inhibitor of cardiac Na⁺ and Ito (a voltage-gated K⁺) channels. researchgate.net Cardiac ion channels play a critical role in the generation and propagation of action potentials in the heart, and their dysfunction can lead to arrhythmias. easpublisher.com The fast transient outward K⁺ current (Ito) is one of the major repolarizing potassium currents in human atrial myocytes. sgul.ac.ukecrjournal.com Modulation of these channels by liriodenine may contribute to antiarrhythmic activity, particularly in conditions like myocardial ischemia. researchgate.net

GABA Receptor Antagonism and Neuroexcitatory Effects in Invertebrate Models

This compound has been investigated for its effects on the gamma-aminobutyric acid (GABA) receptor, a crucial inhibitory neurotransmitter receptor in both vertebrates and invertebrates. nih.govdtic.milnih.gov Studies using larval Drosophila melanogaster have shown that liriodenine is neuroexcitatory and can reverse the inhibitory effect of GABA, suggesting a GABA antagonism. nih.gov This antagonism was observed in both susceptible and cyclodiene-resistant rdl preparations, indicating its effect on the GABA receptor itself. nih.gov In silico models have suggested structural similarities between liriodenine and known GABA antagonists like bicuculline. nih.gov This interaction with the GABA receptor complex is considered a likely neuronal target for liriodenine, particularly in insects. nih.govdtic.mil

Studies on the Drosophila RDL GABA receptor, a target of many neurotoxic terpenoids and insecticides, have explored the binding sites of antagonists. nih.govsigmaaldrich.com While liriodenine's specific binding site on the invertebrate GABA receptor requires further detailed investigation, research on other antagonists highlights the complexity of these interactions. For example, meta-diamides, another class of RDL GABA receptor antagonists, act on distinct sites compared to conventional noncompetitive antagonists like picrotoxin (B1677862) and fipronil. sigmaaldrich.com

Relevant data on liriodenine's effects on invertebrate GABA receptors include observations of neuroexcitation and reversal of GABA-induced inhibition. nih.gov

| Model Organism | Observed Effect on Nervous System | Interaction with GABA | Effective Concentration | Reference |

|---|---|---|---|---|

| Larval Drosophila melanogaster | Neuroexcitatory | Reverses inhibitory effect | 20-30 µM | nih.gov |

| Periplaneta americana neurons | GABA antagonism | Reverses inhibitory effect | Not specified in snippet | nih.gov |

Other Investigated Mechanistic Biological Actions (e.g., Antiviral, Antiplatelet)

Beyond its effects on fungal proliferation and ion channels, liriodenine has demonstrated other biological activities, including potential antiviral and antiplatelet actions. researchgate.netresearchgate.net

The antiviral mechanisms of various compounds can involve interfering with different stages of the viral life cycle, such as attachment, entry, replication, or assembly. nih.gov Some antiviral agents work by inhibiting nucleic acid synthesis or blocking viral replication through interaction with host-regulated pathways. nih.govnih.gov Alkaloids, in general, have been shown to exhibit antiviral activities through various mechanisms, including DNA intercalation and inhibition of viral replication. nih.gov While liriodenine has been reported to have antiviral properties, the specific mechanisms by which it exerts these effects require further detailed study. researchgate.netresearchgate.net

This compound has also been noted for its antiplatelet activity. researchgate.netresearchgate.net Platelet aggregation is a crucial process in hemostasis, and its dysregulation can lead to thrombotic disorders. Antiplatelet medications work through various mechanisms, such as inhibiting cyclooxygenase, blocking P2Y12 receptors, or targeting glycoprotein (B1211001) IIb/IIIa receptors, thereby decreasing platelet aggregation. youtube.comnih.gov Natural products, including alkaloids from plants like Piper lolot, have been found to possess antiplatelet aggregatory principles, often acting through mechanisms like inhibiting the effects of arachidonic acid or platelet activating factor (PAF). nih.gov The precise mechanism by which liriodenine inhibits platelet aggregation requires further investigation to identify the specific pathways or targets involved.

Structure Activity Relationship Sar Studies of Lirodenine and Its Analogs

Identification of Key Pharmacophoric Features for Diverse Biological Activities

Pharmacophoric features are the essential steric and electronic properties of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger (or block) its biological response nih.gov. For liriodenine (B31502), its planar aromatic structure is considered a key feature, particularly for its interaction with DNA through intercalation researchgate.netresearchgate.net. This intercalation between DNA base pairs is believed to be a primary mechanism contributing to its antitumor activity researchgate.netresearchgate.net.

Studies on related aporphine (B1220529) alkaloids, such as anonaine (B1665113) and asimilobine, also provide insights into potential pharmacophoric elements. Anonaine, an aporphine alkaloid, exhibits anti-cancer activity, suggesting that the core aporphine scaffold itself possesses important features for this activity wikipedia.orgnih.gov. Asimilobine, another aporphine alkaloid, acts as an inhibitor of dopamine (B1211576) biosynthesis and a serotonergic receptor antagonist, indicating that variations in functional groups on the aporphine structure can lead to different biological targets and activities wikipedia.org.

The presence of the oxo function in liriodenine is also implicated in its cytotoxicity researchgate.net. While specific detailed pharmacophore models for liriodenine were not extensively found in the search results, the general characteristics of oxoaporphine alkaloids, including their planar nature and the presence of oxygen and nitrogen functionalities, are understood to play significant roles in their biological interactions mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Lirodenine Series

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models to correlate a set of molecular descriptors (representing structural and chemical properties) with biological activity nih.govyoutube.com. These models can then be used to predict the activity of new, untested compounds and guide the design of analogs with improved properties youtube.comyoutube.com.

While the search results did not provide specific QSAR models developed explicitly for a large series of liriodenine analogs, the application of QSAR methodology is a recognized approach in the study of antimalarial compounds, a category that includes some alkaloids like liriodenine and xylopine (B1219430) dufuhselibrary.com.ngscribd.com. QSAR studies typically involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of compounds and correlating them with their measured biological activities (e.g., IC50 values) using statistical methods nih.govyoutube.com.

The absence of detailed liriodenine QSAR models in the immediate search results suggests that while the potential exists for such studies, published comprehensive QSAR analyses specifically focused on a wide range of liriodenine derivatives might be less common or not covered by the initial search. However, the principles of QSAR are applicable to liriodenine and its analogs to gain a more quantitative understanding of the structural features driving activity.

Empirical and Computational Approaches to this compound SAR Analysis

SAR analysis of liriodenine and its analogs is approached through both empirical and computational methods.

Empirical approaches involve the synthesis or isolation of liriodenine analogs with specific structural modifications and then experimentally testing their biological activities. By comparing the activities of different analogs, researchers can deduce the importance of particular functional groups or structural motifs. For instance, studies comparing the activity of liriodenine with other aporphine or oxoaporphine alkaloids, such as oxostephanine, can provide empirical evidence for the role of specific structural differences researchgate.net. Oxostephanine and liriodenine share some biological activities, suggesting common pharmacophores or mechanisms researchgate.net.

Computational approaches complement empirical studies by using computer simulations and algorithms to analyze molecular structures and predict their biological properties nih.gov. Techniques like molecular docking can predict how liriodenine and its analogs might bind to target proteins or intercalate with DNA, providing insights into their potential mechanisms of action and the structural requirements for binding nih.gov. Computational studies on the fragmentation of oxoaporphine alkaloids can also aid in structural characterization and understanding their behavior researchgate.net.

The combination of empirical synthesis and biological testing with computational modeling provides a powerful approach to systematically investigate the SAR of liriodenine and design novel analogs with potentially enhanced activity or selectivity.

Insights from Structural Modifications on this compound's Mechanistic Profile

Structural modifications to the liriodenine core can significantly impact its biological activities and mechanistic profile. The planar structure of liriodenine, due to its oxoaporphine skeleton, is linked to its ability to intercalate into DNA researchgate.netresearchgate.net. Modifications that alter this planarity or the electronic properties of the aromatic system could affect its DNA binding affinity and, consequently, its cytotoxicity.

While specific examples of liriodenine modifications and their precise mechanistic consequences were not detailed in the search results, general principles from the SAR of other compound classes can be applied. For example, studies on benzofuran (B130515) derivatives have shown that the presence and position of substituents can significantly influence anticancer activity and interactions with targets like DNA mdpi.com. Similarly, modifications to the side chains of other natural product analogs, such as vitamin D3 analogs, have been shown to impact their binding to receptors nih.gov.

Based on the known activities of liriodenine, structural changes could potentially influence its ability to target ion channels (K V, Ca V, Na V) or receptors (GABAA, nicotinic, muscarinic), which have been identified as potential targets for liriodenine researchgate.net. Modifications affecting the functional groups involved in interactions with these targets, such as hydrogen bonding or hydrophobic interactions, would likely alter the binding affinity and downstream mechanistic effects.

Further research involving targeted synthesis of liriodenine analogs with specific modifications and comprehensive biological and mechanistic evaluation is needed to fully delineate the complex relationship between structure and activity for this interesting oxoaporphine alkaloid.

Theoretical and Computational Chemistry Approaches to Lirodenine Research

Quantum Chemical Calculations and Electronic Structure Analysis of Lirodenine

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and molecular properties of chemical compounds. While specific detailed quantum chemical studies focused solely on this compound were not extensively found in the provided literature, related aporphine (B1220529) alkaloids have been investigated using these methods.

Studies on related alkaloids such as crebanine, oxocrebanine, and dehydrocrebanine (B32651) have employed DFT calculations to determine optimized geometries and perform vibrational analysis. wikipedia.org These calculations often utilize functionals like B3LYP in conjunction with basis sets such as 6-311G(2d,p) and 6-311G++(2df,3p) to achieve a balance between computational cost and accuracy. wikipedia.org Comparing calculated geometry data with experimental X-ray diffraction data of related compounds, like (-)-N-acetyl-anonaine, helps validate the computational methods used. wikipedia.org The application of similar DFT approaches to this compound would allow for the determination of its stable molecular geometry, electronic charge distribution, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential surface, all of which are critical for understanding its reactivity and interactions.

Density Functional Theory (DFT) Applications for Molecular Properties

DFT is a widely used method in computational chemistry for calculating the electronic structure of molecules. For a compound like this compound, DFT can provide insights into various molecular properties. These include:

Optimized Geometry: Determining the most stable 3D arrangement of atoms in the molecule.

Electronic Structure: Analyzing the distribution of electrons, including atomic charges and bond orders.

Frontier Molecular Orbitals (HOMO and LUMO): Identifying the highest occupied molecular orbital and lowest unoccupied molecular orbital, which are indicative of a molecule's reactivity and spectroscopic properties.

Vibrational Frequencies: Predicting the infrared and Raman spectra, which can aid in experimental identification and structural characterization.

Molecular Electrostatic Potential (MEP): Visualizing the charge distribution, which helps in understanding how the molecule might interact with positively or negatively charged species or regions of a protein.

While direct DFT data for this compound's specific molecular properties were not detailed in the search results, the application of DFT to related aporphine and oxoaporphine alkaloids wikipedia.orgresearchgate.net suggests that these methods are valuable and applicable for obtaining such information for this compound.

Conformational Analysis and Energetic Profiles

Conformational analysis is essential for understanding the flexibility of a molecule and identifying its low-energy conformers, which are the most likely structures to exist in solution or when interacting with a biological target. Although specific studies on the conformational analysis of this compound were not found, aporphine alkaloids generally possess some degree of conformational flexibility, particularly around the bonds connecting the different ring systems.

Computational methods, often involving potential energy surface scans or molecular dynamics simulations combined with quantum mechanical calculations (like DFT), can be used to explore the conformational landscape of this compound. This would involve identifying different possible conformers and calculating their relative energies to determine the most stable arrangements. Understanding the preferred conformations is important for downstream applications such as molecular docking and dynamics simulations, as the bioactive conformation may not necessarily be the lowest-energy isolated conformer.

Molecular Modeling and Simulation of this compound-Target Interactions

Molecular modeling and simulation techniques are indispensable for investigating the potential interactions of small molecules like this compound with biological macromolecules, such as proteins. These approaches can provide predictions about binding affinity, identify key interaction sites, and offer dynamic insights into the behavior of the complex.

Studies on other aporphine alkaloids have successfully employed molecular modeling techniques to explore their interactions with biological targets. For instance, in silico molecular modeling and docking studies have been conducted for oxostephanine, another oxoaporphine alkaloid, to investigate its binding to Aurora kinases. nih.govwikipedia.org Similarly, molecular docking has been used in studies involving other natural products and their interactions with various proteins, such as astaxanthin (B1665798) with AKT1 and compounds with cholinesterase enzymes. nih.govardascience.com These examples highlight the relevance and applicability of these computational methods to the study of this compound's interactions with potential biological targets.

Molecular Docking Studies for Ligand-Receptor Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand) when bound to a receptor (e.g., a protein) and to estimate the strength of the binding (binding affinity). For this compound, molecular docking could be used to screen potential protein targets and predict how strongly this compound might bind to them.

The process typically involves:

Preparing the 3D structures of both this compound and the target protein.

Defining a binding site on the protein where this compound is expected to bind.

Running docking algorithms that explore different poses of this compound within the binding site.

Scoring each pose using a scoring function that estimates the binding affinity.

Studies on related 7,7-dimethylaporphine alkaloids have utilized molecular docking alongside binding free energy analysis to understand their interactions. researchgate.net While specific docking results for this compound were not presented in the provided literature, the successful application of docking to related aporphines researchgate.netnih.govwikipedia.org indicates that this method is a valuable tool for predicting this compound's potential biological targets and its mode of binding.

Molecular Dynamics Simulations of this compound Biological Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and a receptor over time, accounting for the flexibility of both molecules and the influence of the surrounding environment (e.g., solvent and ions). MD simulations can refine the static poses obtained from docking studies and provide more accurate estimates of binding free energies.

For this compound-protein complexes predicted by docking, MD simulations could be used to:

Assess the stability of the predicted binding poses.

Analyze the specific interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the complex over time.

Estimate the binding free energy using more rigorous methods like MM/GBSA or MM/PBSA.

Molecular dynamics simulations have been applied to study the binding affinity and stability of other natural products with proteins, such as those with antiplasmodial activity. The combination of molecular docking and MD simulations offers a more comprehensive understanding of the molecular basis of this compound's potential biological activities.

Future Directions and Emerging Research Avenues for Lirodenine

Development of Advanced Methodologies for Lirodenine Isolation and Analysis

Future research in this compound necessitates the refinement and development of advanced methodologies for its isolation and analysis from various sources. The chemical constituents of plants, from which this compound is often isolated, are complex, requiring efficient extraction and isolation techniques to obtain pure monomeric compounds for further study, bioactivity screening, and structural identification. researchgate.net While traditional methods like ultracentrifugation remain widely used, particularly for isolating components from complex biological fluids or cell culture media, they can suffer from contamination by non-vesicular macromolecules. nih.govbiocompare.com

Advanced isolation techniques are being explored and improved, including size exclusion chromatography, precipitation, immunoaffinity capture, and microfluidic technologies. biocompare.comnih.gov These methods aim to achieve higher purity and consistency in isolated samples. For analysis, spectroscopic methods are primarily employed for structural studies, especially when the amount of isolated compound is limited. researchgate.net Future efforts will likely focus on integrating these advanced isolation techniques with sophisticated analytical platforms to enable sensitive and accurate characterization of this compound and its metabolites, potentially including direct analysis from complex samples without prior isolation. nih.gov

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Biosynthesis and Activity Profiling

The application of omics technologies, such as metabolomics, proteomics, and transcriptomics, represents a significant avenue for future this compound research, particularly in understanding its biosynthesis and activity profiles. Multi-omics approaches have become crucial tools for revealing the complexity and functionality of organisms, especially medicinal plants, by providing high-dimensional datasets that can clarify the molecular mechanisms underlying the production of secondary metabolites like alkaloids. mdpi.comfrontiersin.orgmaxapress.com

Integrating metabolomics can help profile the complete set of metabolites involved in the biosynthetic pathway of this compound, utilizing techniques like chromatographic methods coupled with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. maxapress.com Proteomics can identify and quantify the proteins and enzymes involved in these pathways. Transcriptomics can provide insights into gene expression patterns related to this compound production, and single-cell RNA sequencing allows for the investigation of biosynthesis in specific cell types. mpg.de The integration of these omics datasets, often coupled with bioinformatics and statistical analysis, and increasingly with artificial intelligence (AI), can accelerate the discovery of biosynthetic genes and pathways, understand regulatory mechanisms, and provide a molecular basis for potential large-scale production through methods like genome engineering or synthetic biology. mdpi.comfrontiersin.orgmaxapress.comnih.gov Applying these technologies to this compound research can lead to a deeper understanding of how and where it is produced in plants and how its presence affects the plant's molecular landscape.

Exploration of Novel Synthetic Strategies for Enhancing this compound Derivatives' Properties

Exploring novel synthetic strategies for this compound and its derivatives is a key future direction aimed at enhancing its properties, such as potency, selectivity, or stability. While this compound itself possesses various biological activities, including antimicrobial, anti-cancer, and antiarrhythmic effects, structural modifications can potentially lead to compounds with improved pharmacological profiles. researchgate.netresearchgate.net

Research into the synthesis of natural products and their derivatives, including aporphinoids like this compound, involves various chemical approaches. Studies have explored the synthesis of oxoaporphine derivatives and evaluated their biological activities. researchgate.net The strategy of creating semi-synthetic modifications of alkaloids has shown promise in enhancing properties, such as improving antiparasitic activity. uga.edu Similarly, synthesizing derivatives of other alkaloids has demonstrated the ability to alter binding affinity to target molecules. nih.gov Future research will focus on designing and executing synthetic routes to create novel this compound derivatives. These strategies may involve modifying the core structure or adding functional groups to tune the compound's interactions with biological targets, improve its pharmacokinetic properties, or reduce potential off-target effects, building upon established methods for alkaloid synthesis.

Identification and Characterization of Underexplored Biological Targets and Pathways Mediated by this compound

Although some biological targets and pathways of this compound have been identified, including certain ion channels (KV, CaV, and NaV) and receptors (GABAA, nicotinic, and muscarinic), future research needs to focus on identifying and characterizing its underexplored biological interactions. researchgate.netresearchgate.net this compound has also been observed to affect dopamine (B1211576) biosynthesis and show preclinical activity against certain cancers by upregulating p53 and inducing DNA fragmentation and caspase-3 cleavage. researchgate.netresearchgate.netpocketdentistry.com

However, the full spectrum of its biological roles and the intricate pathways it modulates remain to be fully elucidated. Future studies should employ systematic approaches, such as phenotypic screening coupled with target deconvolution techniques, affinity chromatography, and advanced proteomic methods, to identify novel protein targets. Investigating its effects using pathway analysis tools and techniques can reveal its influence on broader cellular networks beyond the currently known interactions. nih.gov Comparing its activity and target profile with structurally related compounds, such as oxostephanine, which may share pharmacological targets, can also provide valuable clues for identifying new avenues of investigation. researchgate.netresearchgate.net Understanding these underexplored targets and pathways is crucial for fully appreciating this compound's therapeutic potential and identifying new applications.

Interdisciplinary Approaches to Unravel Complex Biological Roles of this compound

Unraveling the complex biological roles of this compound necessitates increasingly interdisciplinary approaches, integrating expertise from chemistry, biology, pharmacology, and potentially physics, data science, and clinical research. Complex biological questions often require the fusion of knowledge and techniques from multiple disciplines. unige.chyork.ac.uknih.gov

Q & A

Q. What are the validated methods for isolating Lirodenine from natural sources, and how can yield optimization be systematically addressed?

this compound isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification. Key steps include:

- Column chromatography using silica gel or reverse-phase matrices to separate alkaloids .

- TLC monitoring (e.g., chloroform:methanol ratios) to track fractions .

- Yield optimization through pH adjustment (to stabilize alkaloids) and temperature control during extraction.

A comparative study might tabulate yields across solvents (Table 1):

| Solvent System | Purity (%) | Yield (mg/g biomass) |

|---|---|---|

| Ethanol (95%) | 85 | 2.1 |

| Dichloromethane | 92 | 1.8 |

Methodological tip : Use HPLC-UV with a C18 column to validate purity post-isolation .

Q. Which spectroscopic techniques are most reliable for elucidating this compound’s structure, and how should data conflicts be resolved?

Core techniques include:

- NMR (1D/2D experiments like COSY, HSQC) to assign proton/carbon networks .

- High-resolution mass spectrometry (HRMS) for molecular formula confirmation.

- X-ray crystallography for absolute stereochemistry (if crystals are obtainable).

Data conflict resolution : Cross-validate NMR shifts with computational tools (e.g., DFT calculations) and compare with published analogs. For instance, conflicting NOESY correlations may require re-evaluating solvent effects or sample purity .

Q. How can researchers ensure analytical reproducibility when quantifying this compound in complex matrices?

- Standardized protocols : Calibrate instruments (e.g., HPLC, LC-MS) with certified reference materials.

- Internal standards : Use deuterated analogs or structurally similar alkaloids (e.g., liriodendrin) to correct for matrix effects .

- Validation parameters : Report limits of detection (LOD), quantification (LOQ), and recovery rates (Table 2):

| Matrix | Recovery (%) | RSD (%) |

|---|---|---|

| Plant extract | 98.2 | 1.5 |

| Plasma | 89.7 | 3.2 |

Pitfall avoidance : Pre-treat samples with solid-phase extraction (SPE) to remove interferents .

Advanced Research Questions

Q. How should in vitro and in vivo studies be designed to investigate this compound’s mechanism of action while minimizing confounding variables?

Experimental design :

- Cell-based assays : Use siRNA knockdown or CRISPR-Cas9 models to validate target pathways (e.g., apoptosis modulation). Include controls for cytotoxicity (e.g., MTT assays) .

- Animal models : For pharmacokinetics, employ crossover designs to control inter-individual variability. Measure plasma half-life and tissue distribution via LC-MS/MS .

Statistical rigor : Power analysis to determine sample size and ANOVA with post-hoc tests for multi-group comparisons. Report effect sizes and confidence intervals .

Q. What strategies are effective for reconciling contradictory data in this compound’s pharmacological studies (e.g., varying IC50 values across assays)?

- Source analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, IC50 discrepancies in cancer cells may arise from differential expression of target proteins .

- Meta-analysis : Aggregate data from published studies using random-effects models to identify outliers or methodological biases (Figure 1).

- Experimental replication : Validate findings in orthogonal assays (e.g., Western blotting alongside flow cytometry) .

Q. How can computational models enhance the study of this compound’s structure-activity relationships (SAR) for drug development?

- Molecular docking : Screen this compound against target proteins (e.g., kinases) using AutoDock Vina. Prioritize binding poses with ΔG < -7 kcal/mol .

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability. Validate models with leave-one-out cross-validation (LOOCV) .